Dianil Blue 2R

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5442-09-1 |

|---|---|

Molecular Formula |

C34H23N4Na3O12S3 |

Molecular Weight |

844.7 g/mol |

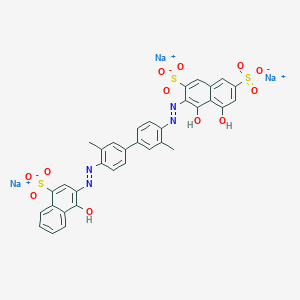

IUPAC Name |

trisodium;4,5-dihydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H26N4O12S3.3Na/c1-17-11-19(7-9-25(17)35-37-27-16-29(52(45,46)47)23-5-3-4-6-24(23)33(27)40)20-8-10-26(18(2)12-20)36-38-32-30(53(48,49)50)14-21-13-22(51(42,43)44)15-28(39)31(21)34(32)41;;;/h3-16,39-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |

InChI Key |

QGYWSPFTRKORPY-UHFFFAOYSA-K |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |

Other CAS No. |

5442-09-1 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Dianil Blue 2R (C.I. Direct Blue 31)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of Dianil Blue 2R, also known by its Colour Index name, C.I. Direct Blue 31. While this document aims to be a comprehensive resource, it is important to note that detailed biological and experimental data, such as specific signaling pathway interactions and standardized experimental protocols, are not extensively available in the current scientific literature.

Core Chemical and Physical Data

This compound is a disazo dye.[1] Its fundamental chemical and physical properties are summarized below. There are minor discrepancies in the reported molecular formula and weight across different databases. The data from PubChem, a comprehensive chemical database, is presented alongside a variant from another source.

| Property | Value (PubChem)[2] | Value (World Dye Variety)[1] |

| Synonyms | C.I. Direct Blue 31, Direct Blue 2R | This compound, C.I. 23690 |

| Molecular Formula | C₃₄H₂₃N₄Na₃O₁₂S₃ | C₃₄H₂₄N₅Na₃O₁₁S₃ |

| Molecular Weight | 844.7 g/mol | 843.75 g/mol |

| CAS Number | 5442-09-1 | 5442-09-1 |

Biological Activity and Signaling Pathways

Extensive searches of scientific literature did not yield any specific information regarding the interaction of this compound with cellular signaling pathways. As a direct dye, its primary documented use is in the staining of cellulose-rich materials, with some applications as a biological stain.[3] The mechanism of action in a biological context is likely related to its properties as an acidophilic dye, binding to basic cellular components. However, specific molecular targets or pathway modulations have not been elucidated in the available literature.

Experimental Protocols and Workflows

General Histological Staining Workflow (Illustrative Example)

This workflow outlines the typical steps for staining paraffin-embedded tissue sections with a direct dye.

References

Dianil Blue 2R and Trypan Blue: A Technical Comparison

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A common point of confusion in chemical and biological research is the nomenclature of dyes, where historical or commercial names often overlap. This guide addresses the specific question of whether Dianil Blue 2R is the same as the widely used vital stain, Trypan Blue. The definitive answer is that they are not the same compound. They are chemically distinct entities with unique identifiers and molecular structures.

The confusion likely stems from the fact that "Dianil Blue H3G" is a recognized synonym for Trypan Blue.[1][2] However, the "2R" suffix denotes a different chemical structure altogether. This guide provides a detailed comparison, outlines the primary experimental application of Trypan Blue, and visually represents the relationship between these compounds.

Core Chemical Identity and Data Presentation

Trypan Blue and this compound are both diazo dyes, but they possess different molecular formulas, weights, and CAS (Chemical Abstracts Service) numbers, confirming their distinct identities.

A summary of their key quantitative data is presented below for direct comparison.

| Property | Trypan Blue | This compound |

| CAS Number | 72-57-1[3] | 5442-09-1[1][4] |

| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₄S₄[5] | C₃₄H₂₃N₄Na₃O₁₂S₃[1] |

| Molecular Weight | 960.81 g/mol | 844.7 g/mol [1] |

| Common Synonyms | Direct Blue 14, Diamine Blue, Niagara Blue 3B, Dianil Blue H3G[1][6] | C.I. Direct Blue 31[1][4] |

| Primary Application | Vital stain for cell viability assessment[6][7] | Industrial Dye[8] |

Logical Relationship and Nomenclature

The relationship between these dyes and the source of the naming confusion can be visualized as follows. While both are diazo dyes, "Dianil Blue" as a synonym applies specifically to Trypan Blue, whereas "this compound" is a separate entity.

Experimental Protocol: Trypan Blue Exclusion Assay for Cell Viability

The most prominent application of Trypan Blue in research is the cell viability or dye exclusion assay.[9] This method is fundamental in cell culture and cytotoxicity studies.

Principle: The assay is based on the principle that live, viable cells possess intact cell membranes that are impermeable to Trypan Blue.[2][10] Conversely, dead or membrane-compromised cells lose this integrity, allowing the dye to passively enter the cytoplasm and bind to intracellular proteins, staining the cells a distinctive blue.[3]

Materials:

-

Cell suspension in a physiological buffer (e.g., PBS, serum-free media)

-

0.4% (w/v) Trypan Blue solution

-

Hemocytometer (e.g., Neubauer chamber) or an automated cell counter

-

Light microscope

-

Micropipettes and sterile tips

-

Microcentrifuge tubes

Detailed Methodology:

-

Sample Preparation:

-

Harvest cells and create a single-cell suspension. For adherent cells, this involves trypsinization followed by neutralization.

-

Centrifuge the cell suspension for 5 minutes at 100-200 x g and discard the supernatant.[10]

-

Resuspend the cell pellet in a known volume of serum-free medium or PBS. Serum proteins can bind to Trypan Blue, leading to inaccurate results.[10] Aim for a concentration between 1x10⁵ and 2x10⁶ cells/mL for optimal counting.

-

-

Staining Procedure:

-

In a new microcentrifuge tube, combine a 1:1 ratio of your cell suspension with the 0.4% Trypan Blue solution. For example, mix 20 µL of cell suspension with 20 µL of Trypan Blue.[11] This results in a dilution factor of 2.

-

Gently mix the suspension by pipetting and allow it to incubate at room temperature for 1 to 3 minutes.

-

Crucial Note: Avoid incubation periods longer than 5-10 minutes, as the inherent toxicity of Trypan Blue can begin to kill viable cells, leading to an underestimation of viability.[12]

-

-

Cell Counting:

-

Clean the hemocytometer and coverslip with 70% ethanol and wipe dry.

-

Carefully load 10-15 µL of the stained cell suspension into the counting chamber of the hemocytometer, allowing capillary action to fill the space.[12]

-

Place the hemocytometer on the microscope stage.

-

Using a 10x objective, count the number of live (bright, unstained) cells and dead (blue-stained) cells within the four large corner squares of the grid.

-

-

Data Calculation:

-

Percent Viability: Calculate the percentage of viable cells using the following formula: % Viability = (Total viable cells counted / Total cells counted (viable + non-viable)) * 100

-

Live Cell Concentration: Calculate the concentration of live cells in the original suspension: Live Cells/mL = (Average live cells per large square) * Dilution Factor * 10⁴ (Note: The 10⁴ factor converts the volume of one large square (0.1 mm³ or 10⁻⁴ cm³) to 1 mL).

-

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for performing the Trypan Blue exclusion assay.

References

- 1. Trypan blue - Wikipedia [en.wikipedia.org]

- 2. macsenlab.com [macsenlab.com]

- 3. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 4. chemometec.com [chemometec.com]

- 5. Trypan Blue - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What are the applications of trypan blue? | AAT Bioquest [aatbio.com]

- 7. What is Trypan blue used for? [synapse.patsnap.com]

- 8. C.I. Direct Blue 2 | C32H21N6Na3O11S3 | CID 17057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. biotechcenter.web.illinois.edu [biotechcenter.web.illinois.edu]

An In-depth Technical Guide to the Dianil Blue Series Dyes: History, Discovery, and Applications

A comprehensive overview of the Dianil Blue series of dyes, detailing their historical development, chemical properties, synthesis, and applications in scientific research, with a focus on their potential relevance to drug development professionals.

Introduction: A Legacy of Color in Science

The late 19th and early 20th centuries marked a turning point in both industrial chemistry and biological sciences, largely driven by the development of synthetic dyes. These vibrant compounds, initially created for the textile industry, quickly found new life in the laboratory, enabling scientists to visualize the intricate structures of cells and tissues. Among the pioneers in this field was the German physician and scientist Paul Ehrlich, who recognized the selective affinity of certain dyes for specific cells and pathogens.[1][2][3] This observation laid the groundwork for his groundbreaking "magic bullet" concept, a cornerstone of modern chemotherapy, which proposed that chemical compounds could be designed to target and destroy disease-causing agents without harming the host.[2][3] Dyes like Methylene Blue became instrumental in these early studies, used for staining and identifying pathogens, thus bridging the gap between chemistry and medicine.[1][4][5] It is within this historical context of scientific discovery that the Dianil Blue series of dyes emerged.

History and Discovery of the Dianil Blue Series

The "Dianil" brand of dyes is historically associated with the German chemical company Meister Lucius & Brüning, which later became part of Hoechst AG.[3][6][7][8] This company was a major player in the burgeoning synthetic dye industry of the late 19th and early 20th centuries. While a precise timeline and the specific scientists behind the discovery of the Dianil Blue series are not extensively documented in readily available literature, the brand name "Dianil" encompasses a range of direct dyes primarily developed for coloring cellulose fibers, such as cotton.[1][8]

The development of these dyes was part of a broader effort by chemical companies to create a wide palette of colors with varying properties for industrial applications. The names "Dianil Blue B" (also known as C.I. Direct Blue 25) and "Brilliant Dianil Blue 3G" are indicative of this series.[4][6] While their primary use was in the textile industry, their chemical properties as water-soluble, anionic dyes made them candidates for investigation in biological staining, following the precedent set by other dyes of the era.

Chemical Properties and Synthesis

The Dianil Blue series consists of complex aromatic sulfonic acid dyes. The chemical information for one of the key members of this series, Dianil Blue B (C.I. Direct Blue 25), is well-documented.

| Property | Dianil Blue B (C.I. Direct Blue 25) |

| Molecular Formula | C₃₄H₂₂N₄Na₄O₁₆S₄[1] |

| Molecular Weight | 962.78 g/mol [1] |

| IUPAC Name | tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

| CAS Number | 2150-54-1[1] |

| Appearance | Dark blue powder[4] |

| Solubility | Soluble in water (blue solution), insoluble in other organic solvents.[1] |

Synthesis of Dianil Blue B (C.I. Direct Blue 25):

The synthesis of Dianil Blue B is a multi-step process characteristic of azo dye production. The primary manufacturing method involves the following key steps:

-

Tetrazotization of 3,3'-Dimethylbenzidine: 3,3'-Dimethylbenzidine (o-tolidine) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to convert both amino groups into diazonium salts. This process, known as tetrazotization, creates a highly reactive intermediate.

-

Coupling Reaction: The resulting tetrazo compound is then coupled with two equivalents of 4,5-Dihydroxynaphthalene-2,7-disulfonic acid (Chromotropic acid).[1] This electrophilic substitution reaction forms the final dye molecule with its extended chromophore system responsible for the deep blue color.

Experimental Protocols

While specific, validated protocols for the use of Dianil Blue dyes in modern biological research are scarce in the published literature, their properties as anionic dyes suggest potential applications in vital staining and histology. The following are generalized protocols adapted from similar classes of dyes that can serve as a starting point for researchers. It is crucial to optimize these protocols for the specific application and tissue type.

General Protocol for Vital Staining of Cell Cultures

This protocol is a hypothetical starting point for assessing the utility of Dianil Blue B as a vital stain.

Materials:

-

Dianil Blue B (C.I. Direct Blue 25)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Live cells in culture

-

Microscope with appropriate filters

Procedure:

-

Prepare a stock solution: Dissolve Dianil Blue B in PBS to a concentration of 1 mg/mL. Filter sterilize the solution.

-

Prepare working solutions: Dilute the stock solution in cell culture medium to a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).

-

Staining: Remove the existing medium from the cultured cells and replace it with the Dianil Blue B working solution.

-

Incubation: Incubate the cells for a short period (e.g., 5-15 minutes) at 37°C.

-

Washing: Gently wash the cells twice with warm PBS to remove excess dye.

-

Imaging: Immediately observe the cells under a microscope.

General Protocol for Histological Staining of Paraffin-Embedded Sections

This protocol is a suggested starting point for using Dianil Blue B as a histological stain.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Dianil Blue B solution (e.g., 0.1% w/v in distilled water)

-

Distilled water

-

Dehydrating alcohols (e.g., 70%, 95%, 100% ethanol)

-

Clearing agent (e.g., xylene)

-

Mounting medium

Procedure:

-

Staining: Immerse the rehydrated tissue sections in the Dianil Blue B solution for 1-5 minutes.

-

Rinsing: Briefly rinse the slides in distilled water to remove excess stain.

-

Dehydration: Dehydrate the sections through a graded series of alcohols.

-

Clearing: Clear the sections in xylene.

-

Mounting: Mount the coverslip with a suitable mounting medium.

Applications in Research and Drug Development

While the primary historical application of the Dianil Blue series was in the textile industry, their chemical nature as vital stains and histological dyes suggests potential, albeit largely unexplored, applications in modern research and drug development.

-

Vital Staining: Similar to other vital dyes like Trypan Blue and Evans Blue, Dianil Blue dyes could potentially be used to assess cell viability.[9] Live cells with intact membranes would exclude the dye, while dead or dying cells with compromised membranes would take it up. This application would require thorough validation to determine the dye's toxicity and staining characteristics.

-

Histology and Pathology: As anionic dyes, the Dianil Blue series would be expected to stain basic components of cells and tissues, such as collagen and cytoplasm. This could make them useful as counterstains in various histological preparations.

-

Neuroscience Research: Some blue dyes have found application as voltage-sensitive dyes for studying the spatiotemporal dynamics of neuronal activity in the brain.[10] While there is no direct evidence of Dianil Blue being used for this purpose, its chemical class does not preclude such a possibility, though it would require significant investigation.

-

Drug Delivery and Diagnostics: The ability of certain dyes to selectively accumulate in specific tissues or tumors has been exploited for both diagnostic and therapeutic purposes.[11] The potential for Dianil Blue dyes in this area is speculative but could be a subject for future research, particularly in the development of dye-conjugated drug delivery systems.

Conclusion

The Dianil Blue series of dyes, born out of the industrial dye revolution of the late 19th and early 20th centuries, represents a class of compounds with a rich, albeit primarily industrial, history. While their application in biological and medical research has not been as prominent as that of other historical dyes like Methylene Blue, their chemical properties suggest a potential for use in vital staining, histology, and potentially more advanced applications. For researchers, scientists, and drug development professionals, the Dianil Blue series serves as a reminder of the deep historical connection between the chemistry of color and the science of life, and may yet hold untapped potential for future discoveries. Further research is needed to fully characterize their biological and pharmacological properties and to develop and validate specific protocols for their use in a modern laboratory setting.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Dianil Green E, by Lucius and Bruning, Hochst | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 4. chemsavers.com [chemsavers.com]

- 5. Cellular and Molecular Actions of Methylene Blue in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brilliant Dianil Blue 3G, by Lucius and Bruning, Hochst | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 7. Diazanil Black B, by Lucius and Bruning, Hochst | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 8. . The coal tar colours of Farbwerke vorm. Meister Lucius & Brüning, Hoechst on Main, Germany and their application in wool dyeing . Commenced with 10—20;o Glaiihcrs s.ill and h „ acetateof ammonia, at 120- 140° K.;the bath is heated slowly tothe boil, kept boilmj; for1/, hours; for dark shades2—4% acetic acid are finallyadded. Dianil Brown G With 10—20% (dauberssalt and 3% sulphuric acid;the goods are entered at120—140° !•., and the bathheated slowly to the boil.. With 10—20°;„ Glauberssalt and 5°/ii acetate of am-monia; the gooils are enteredat 120—140° v.: the bathheated slowly to the boil,a Stock Photo - Alamy [alamy.com]

- 9. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. catalog.hathitrust.org [catalog.hathitrust.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Dianil Blue 2R (C.I. Direct Blue 31)

CAS Number: 5442-09-1

This technical guide provides a summary of the available chemical information for Dianil Blue 2R, also known as C.I. Direct Blue 31. The information is intended for researchers, scientists, and drug development professionals. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of in-depth technical data, including quantitative biological data, detailed experimental protocols, and defined signaling pathway interactions, particularly in the context of drug development.

Chemical and Physical Properties

This compound is a synthetic dye belonging to the double azo class.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 5442-09-1[1][2] |

| Common Synonyms | C.I. Direct Blue 31[1] |

| C.I. Number | 23690[1][2] |

| Molecular Formula | C₃₄H₂₄N₅Na₃O₁₁S₃[1] |

| Molecular Weight | 843.75 g/mol [1] |

| Appearance | Red-light blue powder[1] |

| Solubility in Water | Soluble, forming a deep purple solution[1] |

| Solubility in Alcohol | Slightly soluble, forming a red-light purple solution[1] |

| Behavior in Acid/Base | Exhibits color changes in the presence of strong acids and bases. In strong sulfuric acid, it forms a green-light blue solution that turns purple upon dilution. With the addition of strong hydrochloric acid, the solution becomes deep purple. In the presence of a strong sodium hydroxide solution, it turns purplish-red.[1] |

Manufacturing Process

The synthesis of this compound involves a multi-step process. The primary starting material, 3,3′-Dimethylbenzidine, undergoes double nitriding. This is followed by a sequential coupling reaction, first with 4,5-Dihydroxynaphthalene-2,7-disulfonic acid and then with 4-Hydroxynaphthalene-1-sulfonic acid, to yield the final dye product.[1]

Caption: Manufacturing process of this compound.

Research Applications and Data

While direct dyes are primarily utilized in the textile and paper industries, some have found applications as biological stains.[3] However, specific research applications for this compound, particularly within the realm of drug development, are not well-documented in the available literature.

Data Presentation:

A thorough search for quantitative data regarding the biological activity, toxicity, or efficacy of this compound yielded no specific results. Therefore, a structured table for quantitative data comparison cannot be provided.

Experimental Protocols:

Detailed experimental protocols for the use of this compound in specific scientific assays or as a histological stain are not publicly available. While general staining protocols exist for other dyes, none were found specifically for this compound.

Signaling Pathways and Experimental Workflows:

There is currently no information linking this compound to any known biological signaling pathways or established experimental workflows. Consequently, the creation of diagrams illustrating such relationships is not feasible.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Blue 2R | C34H26N4NaO12S3+ | CID 135436519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CI DIRECT BLUE 15 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility Profile of Dianil Blue 2R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dianil Blue 2R (C.I. Direct Blue 31). Due to the limited availability of direct quantitative solubility data for this compound, this document also includes data for structurally similar direct azo dyes to provide a comparative context. Furthermore, detailed experimental protocols for determining dye solubility are presented, alongside a logical workflow for solubility testing.

Introduction to this compound

This compound, also known as C.I. Direct Blue 31, is a direct azo dye. Its chemical identity is registered under CAS number 5442-09-1. Understanding its solubility in various solvents is crucial for its application in research and development, particularly in areas such as biological staining and as a component in formulations.

Solubility Data

While specific quantitative solubility data for this compound is not widely published, qualitative information indicates that it is soluble in water, forming a deep purple solution, and slightly soluble in alcohol, resulting in a red-light purple solution.[1] For a more comprehensive understanding, the following tables summarize the available quantitative solubility data for closely related direct blue dyes.

Table 1: Quantitative Solubility of C.I. Direct Blue 1 in Various Solvents

| Solvent | Solubility (mg/mL) |

| Water | 40 |

| Methyl Cellosolve | 10 |

| Ethanol | 0.6 |

Data sourced from PubChem CID 11773.[2]

Table 2: Quantitative Solubility of C.I. Direct Blue 2 in Water

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 85 | 35 |

Data sourced from World Dye Variety.[3]

Table 3: Quantitative Solubility of C.I. Direct Blue 15 in Water

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 68 | 10 - 50 |

Data sourced from PubChem CID 17057.[4]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of dyes like this compound. The choice of method depends on the required accuracy, the nature of the solvent, and the properties of the dye.

Gravimetric Method

The gravimetric method is a fundamental technique for determining solubility and involves measuring the mass of the dissolved solute in a known mass or volume of a saturated solution.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the dye to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Separation of the Saturated Solution:

-

Carefully filter the saturated solution to remove any undissolved solid. A syringe filter (e.g., 0.45 µm) is suitable for this purpose. It is crucial to maintain the temperature during filtration to prevent precipitation.

-

-

Solvent Evaporation:

-

Accurately measure a known volume or mass of the clear, saturated filtrate into a pre-weighed, dry container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a drying oven at a temperature that does not decompose the dye).

-

-

Mass Determination and Calculation:

Spectrophotometric Method

This method is particularly useful for colored compounds and relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.

Protocol:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution and separate the clear filtrate.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of the dye in the same solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

-

-

Absorbance Measurement of the Saturated Solution:

-

Take an accurately diluted aliquot of the saturated filtrate. The dilution factor should be chosen so that the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Concentration Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of the dye.[7]

-

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a dye in a given solvent.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Blue 1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Direct Blue 15 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. science.valenciacollege.edu [science.valenciacollege.edu]

An In-depth Technical Guide to Dianil Blue 2R and Chicago Sky Blue 6B for Staining Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of Dianil Blue 2R and Chicago Sky Blue 6B, with a focus on their applications in biological staining. While extensive information is available for Chicago Sky Blue 6B, data regarding the biological applications of this compound is limited.

Executive Summary

Chemical and Physical Properties

A summary of the key chemical and physical properties of both dyes is presented below for a direct comparison.

| Property | This compound | Chicago Sky Blue 6B |

| Synonyms | C.I. Direct Blue 31, C.I. 23690, Direct Blue 2R[1][2] | Direct Blue 1, Pontamine sky blue, C.I. 24410[3] |

| Molecular Formula | C₃₄H₂₃N₄Na₃O₁₂S₃[1] | C₃₄H₂₄N₆Na₄O₁₆S₄[3] |

| Molecular Weight | 844.7 g/mol [1] | 992.8 g/mol [3] |

| CAS Number | 5442-09-1[1] | 2610-05-1[3] |

| Appearance | Red-light blue powder[4] | Blue powder or crystals[3] |

| Solubility | Soluble in water (deep purple solution), slightly soluble in alcohol (red-light purple solution)[4]. | Soluble in water (10 mg/mL)[5]. |

Staining Applications and Methodologies

Chicago Sky Blue 6B

Chicago Sky Blue 6B has demonstrated utility in a range of biological staining applications.

1. Fungal Staining:

Chicago Sky Blue 6B is recognized as an effective contrast stain for the rapid diagnosis of fungal infections.[6][7][8][9] It stains fungal elements, such as hyphae and spores, a distinct blue against a pinkish-purple background of keratinous tissue.[8][9]

Experimental Protocol: Chicago Sky Blue Staining for Fungal Elements

This protocol is adapted from methodologies for the diagnosis of dermatomycoses.[8][10]

-

Sample Collection: Collect skin scrapings, nail clippings, or hair specimens from the area of interest.

-

Slide Preparation: Place the collected sample on a clean microscope slide.

-

Fixation (Optional): Add a drop of acetone to the sample and allow it to air dry. This step helps to remove oils and fix the specimen.

-

Clearing: Add a drop of 10-30% Potassium Hydroxide (KOH) solution to the specimen to clear cellular debris.

-

Staining: Add one drop of a 1% Chicago Sky Blue 6B solution to the cleared specimen.

-

Incubation: Allow the slide to stand at room temperature for at least 30 minutes in a covered petri dish to prevent drying.

-

Microscopic Examination: Examine the slide under a bright-field microscope at 10x and 40x magnification. Fungal elements will appear blue.

Logical Workflow for Fungal Staining

Caption: Workflow for staining fungal elements with Chicago Sky Blue 6B.

2. Counterstaining in Fluorescence Microscopy:

Chicago Sky Blue 6B is utilized as a counterstain to reduce background autofluorescence in fluorescence and immunofluorescence histochemistry, thereby enhancing the signal-to-noise ratio.[3][11]

3. Vital Staining:

While sometimes referred to as a vital dye, the primary application of Chicago Sky Blue 6B in this context is for assessing cell viability through dye exclusion, similar to Trypan Blue.[5] In this method, viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[12] It is important to note that prolonged exposure to such dyes can be toxic to living cells.[13]

This compound

The scientific literature lacks specific, detailed protocols for the use of this compound in biological staining, particularly for vital staining of cells. Its primary documented use is as a dye for textiles, paper, and leather.[4] One study mentions the use of "Dianil blue G" for vital staining in rats, noting staining patterns similar to other blue disazo dyes.[14] However, a direct comparison or established protocol for "this compound" in cellular applications is not available.

Biological Activity and Signaling Pathways

Chicago Sky Blue 6B

Beyond its role as a stain, Chicago Sky Blue 6B exhibits specific biological activities by interacting with cellular signaling pathways.

1. Inhibition of Macrophage Migration Inhibitory Factor (MIF):

Chicago Sky Blue 6B is an allosteric inhibitor of Macrophage Migration Inhibitory Factor (MIF) with an IC50 of 0.81 μM.[11] MIF is a pro-inflammatory cytokine involved in various inflammatory diseases. By inhibiting MIF, Chicago Sky Blue 6B can suppress pro-inflammatory activity.

MIF Inhibition Signaling Pathway

Caption: Chicago Sky Blue 6B allosterically inhibits MIF, reducing pro-inflammatory activity.

2. Inhibition of Vesicular Glutamate Transporters (vGLUTs):

Chicago Sky Blue 6B is a potent inhibitor of L-glutamate uptake into synaptic vesicles, acting as a competitive inhibitor of vesicular glutamate transporters.

This compound

There is no readily available information in the scientific literature describing the effects of this compound on specific biological signaling pathways.

Cytotoxicity

Chicago Sky Blue 6B

General toxicological information indicates that exposure to Chicago Sky Blue 6B may cause symptoms such as skin sensitization, headache, dizziness, and low blood pressure.[5] It is important to handle this compound with appropriate safety precautions.

This compound

Specific cytotoxicity data for this compound in the context of biological research applications is not available in the reviewed literature.

Conclusion

Chicago Sky Blue 6B is a well-characterized dye with significant utility in biological research, both as a versatile stain and as a specific inhibitor of MIF and vGLUTs. Its application in fungal staining and as a counterstain in fluorescence microscopy is supported by established protocols.

In contrast, this compound remains primarily classified as a textile dye with very limited and poorly documented application in biological staining. Researchers and scientists should exercise caution when considering this compound for staining purposes due to the lack of established protocols, performance data, and cytotoxicity information. For applications requiring a blue vital stain or a counterstain, Chicago Sky Blue 6B represents a more reliable and well-documented choice. Further research would be necessary to validate any potential biological staining applications of this compound.

References

- 1. This compound | C34H23N4Na3O12S3 | CID 165315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Direct Blue 2R | C34H26N4NaO12S3+ | CID 135436519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dawnscientific.com [dawnscientific.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Chicago Sky Blue 6B | C34H24N6Na4O16S4 | CID 17460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Novel Contrast Stain for the Rapid Diagnosis of Pityriasis Versicolor: A Comparison of Chicago Sky Blue 6B Stain, Potassium Hydroxide Mount and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CSB (Chicago Sky Blue) Fungal Stain - K B Lim Skin Clinic Pte Ltd [kblimskinclinic.com]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Contrast Stain for the Rapid Diagnosis of Dermatophytoses: A Cross-Sectional Comparative Study of Chicago Sky Blue 6B Stain, Potassium Hydroxide Mount and Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical tip: Chicago Sky Blue (CSB) stain can be added to the routine potassium hydroxide (KOH) wet-mount to provide a color contrast and facilitate the diagnosis of dermatomycoses [escholarship.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemometec.com [chemometec.com]

- 14. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to Dianil Blue 2R and Its Synonyms for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dianil Blue 2R and its scientifically recognized synonyms. It is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering detailed information on the chemical and physical properties of these dyes, along with established experimental protocols for their use in a laboratory setting.

Understanding this compound: Synonyms and Chemical Identity

This compound is a versatile dye with a history of use in various scientific applications. However, in contemporary scientific literature, it is more commonly identified by its Colour Index (C.I.) name, C.I. Direct Blue 31 . Another significant synonym that appears in scientific and industrial contexts is Direct Blue 106 . For clarity and accurate sourcing of materials, it is crucial to recognize these different nomenclatures.

To facilitate precise identification and procurement, the following table summarizes the key identifiers for this compound and its primary synonyms.

| Common Name | C.I. Name | C.I. Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C.I. Direct Blue 31 | 23690 | 5442-09-1 | C₃₄H₂₄N₅Na₃O₁₁S₃ | 843.75[1] |

| Direct Blue 106 | C.I. Direct Blue 106 | 51300 | 6527-70-4 | C₃₀H₁₆Cl₂N₄Na₂O₈S₂ | 741.49[2][3] |

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of these dyes is paramount for their effective application in research.

Solubility and Appearance:

-

C.I. Direct Blue 31 (this compound): This dye presents as a red-light blue powder. It is soluble in water, forming a deep purple solution, and is slightly soluble in alcohol, yielding a red-light purple solution.[1]

Spectral Characteristics:

Experimental Protocols: Biological Staining

While this compound and its synonyms have been widely used in the textile industry, their application in biological staining is also documented. Direct dyes, in general, are utilized for their ability to stain cellulosic materials and have found use in histology for specific applications.

General Protocol for Direct Staining of Bacterial Smears:

This protocol provides a basic framework for using a direct dye like this compound for staining bacterial cells for microscopic observation.[4]

Materials:

-

Bacterial smear on a glass slide

-

This compound (or synonym) staining solution (e.g., 1% w/v in water)

-

Wash bottle with deionized or distilled water

-

Bibulous paper

-

Microscope

Procedure:

-

Preparation of Bacterial Smear: Aseptically prepare a thin smear of the bacterial culture on a clean glass slide. Allow the smear to air dry completely.

-

Heat Fixation: Pass the dried slide, smear-side up, through the flame of a Bunsen burner 2-3 times. This process adheres the bacteria to the slide.

-

Staining: Place the heat-fixed slide on a staining rack. Flood the smear with the this compound staining solution and allow it to sit for 1-2 minutes.

-

Rinsing: Gently rinse the slide with a slow stream of deionized water from a wash bottle to remove excess stain.

-

Blotting: Carefully blot the slide dry using bibulous paper. Do not wipe the smear.

-

Microscopic Examination: The slide is now ready for observation under a microscope. The bacterial cells will appear blue against a clear background.

Logical Relationships of this compound Synonyms

The following diagram illustrates the relationship between this compound and its primary synonyms, providing a clear visual representation for researchers.

Caption: Relationship between this compound and its key synonyms and identifiers.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Adsorption of direct blue 106 dye using zinc oxide nanoparticles prepared via green synthesis technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple and Efficient Method for Preparing Cell Slides and Staining without Using Cytocentrifuge and Cytoclips - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety and Handling of Dianil Blue 2R

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity: Dianil Blue 2R, also known as C.I. Direct Blue 31, is an azo dye with the CAS number 5442-09-1. This guide provides a comprehensive overview of its known safety and handling precautions. Due to the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this document amalgamates data from various sources on direct azo dyes and related compounds to provide the most thorough safety guidance possible. Researchers should handle this chemical with the caution accorded to a substance with a partially documented toxicological profile.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 5442-09-1 | World Dye Variety[1] |

| Molecular Formula | C34H24N5Na3O11S3 | World Dye Variety[1] |

| Molecular Weight | 843.75 g/mol | World Dye Variety[1] |

| Appearance | Red-light blue powder | World Dye Variety[1] |

| Solubility | Soluble in water (forms a deep purple solution), slightly soluble in alcohol (forms a red-light purple solution). | World Dye Variety[1] |

Hazard Identification and Toxicological Profile

Potential Health Effects:

-

Skin Contact: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis in sensitive individuals.

-

Eye Contact: May cause eye irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: While acute oral toxicity data is not available, ingestion is not a recommended route of exposure.

Carcinogenicity: There is no specific carcinogenicity data available for this compound. However, it is important to note that some direct dyes, particularly those based on benzidine, are classified as known or suspected carcinogens.

Handling and Storage Protocols

Adherence to strict laboratory protocols is essential to minimize exposure and ensure the safe use of this compound.

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the generation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place.

-

Store away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protective Equipment

To mitigate the risks associated with handling this compound, the following personal protective equipment (PPE) is recommended.

| PPE Category | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |

| Respiratory Protection | In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator with appropriate particulate filters should be used. |

Experimental Workflow for Handling this compound

Caption: A typical experimental workflow for the safe handling of this compound.

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First-Aid Measures:

-

After Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures:

-

Spill Cleanup:

-

Evacuate the area.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.

-

Carefully sweep or scoop up the spilled material into a suitable container for disposal.

-

Clean the spill area with soap and water.

-

-

Environmental Precautions: Do not allow the material to enter drains or waterways.

Emergency Response for this compound Spill

Caption: A flowchart outlining the emergency response procedure for a this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical: As with many organic dyes, combustion may produce toxic fumes, including oxides of carbon, nitrogen, and sulfur.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it in drains or sewers.

Experimental Protocols Cited

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety advice. The user is responsible for determining the suitability of this information for their specific application and for complying with all applicable laws and regulations.

References

C.I. Direct Blue 31: A Technical Guide for Applications in Biological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of C.I. Direct Blue 31 and its analogues, such as the widely used Trypan Blue, in biological research. The primary application focuses on cell viability assessment, a cornerstone of cell-based assays in toxicology, drug screening, and routine cell culture.

Core Application: Cell Viability Assessment

C.I. Direct Blue 31, a diazo dye, shares functional similarities with Trypan Blue, a vital stain extensively used to differentiate viable from non-viable cells.[1][2] The underlying principle of this application is the integrity of the cell membrane. Healthy, viable cells possess an intact and selectively permeable cell membrane that actively excludes large polar molecules like Direct Blue dyes.[3] In contrast, cells that are dead or have compromised membrane integrity lose this selective permeability, allowing the dye to enter and stain intracellular components, rendering the cell blue.[3][4] This dye exclusion method provides a straightforward and rapid assessment of cell viability.[1]

Mechanism of Action

The mechanism of action for viability staining with dyes like Trypan Blue is based on selective membrane permeability.[3] Live cells maintain a robust cell membrane that prevents the influx of the dye.[3] Conversely, dead or dying cells undergo membrane damage, creating pores that allow the dye to passively diffuse into the cytoplasm and bind to intracellular proteins, resulting in a distinct blue coloration visible under a microscope.[3]

Caption: Mechanism of selective staining by Direct Blue dyes.

Quantitative Data Presentation

The following table summarizes key quantitative parameters for the widely used analogue, Trypan Blue, in cell viability assays.

| Parameter | Value | Reference |

| Working Concentration | 0.2% - 0.4% (w/v) in phosphate-buffered saline (PBS) | [4][5] |

| Incubation Time | 3 - 10 minutes at room temperature | [4][5][6] |

| Optimal Cell Density | 1 x 10^5 to 4 x 10^6 cells/mL | [5] |

| Typical Viability in Healthy Culture | ≥95% | [4] |

Experimental Protocols

Standard Trypan Blue Exclusion Assay for Cell Viability

This protocol details the steps for assessing cell viability using the Trypan Blue exclusion method.

Materials:

-

Cell suspension

-

0.4% Trypan Blue solution in PBS[4]

-

Phosphate-buffered saline (PBS) or serum-free medium[6]

-

Hemocytometer or automated cell counter

-

Microscope

Procedure:

-

Prepare a single-cell suspension of the cells to be counted. If starting from an adherent culture, detach the cells using an appropriate method (e.g., trypsinization) and resuspend in culture medium.

-

Centrifuge the cell suspension for 5 minutes at 100 x g and discard the supernatant.[6]

-

Resuspend the cell pellet in PBS or serum-free medium. It is important to perform the staining in a serum-free solution as serum proteins can be stained by Trypan Blue, leading to inaccurate results.[6]

-

Mix one volume of the 0.4% Trypan Blue solution with one volume of the cell suspension.[4] For example, combine 100 µl of Trypan Blue with 100 µl of the cell suspension.

-

Allow the mixture to incubate for 3-5 minutes at room temperature.[4][6] It is crucial to count the cells promptly after staining to avoid dye diffusion into viable cells over time.[4]

-

Load the stained cell suspension into a hemocytometer.

-

Under a microscope, count the number of viable (unstained, bright) cells and non-viable (blue-stained) cells within the grid of the hemocytometer.

-

Calculate the cell viability using the following formula:[4] % Cell Viability = (Total number of viable cells / Total number of cells (viable + non-viable)) x 100

Caption: Experimental workflow for a Trypan Blue exclusion assay.

Other Potential Applications in Biological Research

While the primary application of Direct Blue dyes in biological research is for viability staining, related dyes have been utilized in other areas:

-

Protein Staining on Membranes : Direct Blue 71 has been described as a sensitive stain for proteins on blotting membranes like nitrocellulose and PVDF.[7][8] This method offers a rapid and reversible alternative to other staining techniques.[7]

-

Staining of Biological Materials : Historically, various Direct Blue dyes have been used for staining a range of biological materials, including cellulose, leather, silk, and wool.[9]

Considerations and Limitations

While the dye exclusion method is widely used due to its simplicity and low cost, it has some limitations:

-

Toxicity : Trypan Blue itself can be toxic to cells upon prolonged exposure, which is why prompt counting after staining is recommended.[1][2]

-

Subjectivity : Manual counting using a hemocytometer can be subjective and prone to user-to-user variability.

-

Interference : The presence of serum proteins can interfere with the staining and lead to an overestimation of cell death.[6]

Conclusion

C.I. Direct Blue 31 and its analogues, particularly Trypan Blue, are valuable tools in biological research, primarily for the fundamental task of assessing cell viability. The simplicity of the dye exclusion method ensures its continued use in a wide range of applications, from routine cell culture monitoring to high-throughput screening in drug development. Understanding the principles, protocols, and limitations of this technique is crucial for obtaining accurate and reproducible results.

References

- 1. What is Trypan blue used for? [synapse.patsnap.com]

- 2. What are the applications of trypan blue? | AAT Bioquest [aatbio.com]

- 3. What is the mechanism of Trypan blue? [synapse.patsnap.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Comparative Analysis of the Different Dyes' Potential to Assess Human Normal and Cancer Cell Viability In Vitro under Different D/H Ratios in a Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Direct Blue 71 staining of proteins bound to blotting membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. publications.iarc.who.int [publications.iarc.who.int]

A Technical Guide to the Fundamental Principles of Vital Staining with Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the use of azo dyes for vital staining. Azo dyes, characterized by the presence of one or more azo (R–N=N–R′) groups, are a cornerstone of biological research, enabling the differentiation and analysis of live versus dead cells. This guide will delve into the mechanisms of action, chemical properties, and practical applications of these essential laboratory tools, with a focus on providing actionable data and protocols for researchers in drug development and life sciences.

Core Principles of Azo Dye Vital Staining

The fundamental principle of vital staining with most azo dyes hinges on the integrity of the cell membrane. Live, healthy cells possess intact and selectively permeable membranes that actively exclude charged, polar molecules like many azo dyes. In contrast, dead or dying cells lose this membrane integrity, becoming permeable and allowing the dye to enter and stain intracellular components, rendering them visibly distinct.

There are two main categories of vital staining with azo dyes:

-

Intravital Staining: The dye is introduced into a living organism.

-

Supravital Staining: Living cells are stained outside the body, typically in a laboratory setting.[1]

This guide will primarily focus on supravital staining, which is the common practice in cell-based assays crucial for drug development and toxicology studies.

Key Azo Dyes in Vital Staining

While numerous azo dyes exist, a select few have become indispensable in research due to their efficacy and established protocols.

-

Trypan Blue: Perhaps the most well-known vital stain, Trypan Blue is a diazo dye that is actively excluded by viable cells.[2] It is extensively used for routine cell counting and viability assessments.

-

Evans Blue: Structurally similar to Trypan Blue, Evans Blue also functions as an exclusion dye, staining dead cells blue.[3][4] It is also widely used to assess tissue viability and vascular permeability.[5]

-

Erythrosin B: A less toxic alternative to Trypan Blue, Erythrosin B is a xanthene dye (often categorized with azo dyes in functional applications) that stains dead cells red.[6][7][8] Its lower cytotoxicity makes it a preferable choice for experiments requiring longer incubation times.[8]

-

Janus Green B: This dye is unique in that it is a vital stain for mitochondria. In living cells, it is oxidized by the mitochondrial electron transport chain to a blue-green color, while in the rest of the cell, it is reduced to a colorless form.[9]

-

Bismarck Brown Y: This diazo dye is used in histology and cytology and can be used to stain living cells, coloring acid mucins yellow.[10][11]

Quantitative Data on Azo Dye Performance

The selection of an appropriate vital stain depends on factors such as cell type, experimental duration, and the specific research question. The following tables summarize key quantitative data for commonly used azo dyes to aid in this selection process.

| Dye | Typical Concentration | Incubation Time | Staining Efficiency (Dead Cells) |

| Trypan Blue | 0.4% (w/v) | 3-5 minutes | High |

| Evans Blue | 0.1% - 1% (w/v) | 5-20 minutes | High |

| Erythrosin B | 0.02% - 0.2% (w/v) | 5-15 minutes | High (>60% of monolayer cells)[7] |

| Janus Green B | 0.02% (w/v) | 5-60 seconds | Stains mitochondria in live cells |

| Bismarck Brown Y | 1% in ethanol | Variable | Stains specific components (e.g., mucins) |

Table 1: Recommended Staining Parameters and Efficiency.

| Dye | Cell Line | IC50 Value (µM) | Exposure Time |

| Methyl Orange | Glioblastoma (GB1B) | 26.4684 | 3 days |

| Methyl Orange | Glioblastoma (GB1B) | 13.8808 | 7 days |

| Sudan I | Glioblastoma (GB1B) | 60.8639 | 3 days |

| Sudan I | Glioblastoma (GB1B) | 12.4829 | 7 days |

| Thiazolyl Azo Ligand | Lung Cancer (A549) | 68.51 (µg/ml) | Not Specified |

| Thiazolyl Azo Cu(II)-complex | Lung Cancer (A549) | 64.20 (µg/ml) | Not Specified |

| Azoxymycin B | Human Leukemia (HL-60) | 2.2 | Not Specified |

| Valanimicin | Murine Leukemia (L1210) | 0.8 (pg/mL) | Not Specified |

| Valanimicin | Murine Leukemia (P388/S) | 2.7 (pg/mL) | Not Specified |

| Valanimicin | Murine Leukemia (P388/ADR) | 1.4 (pg/mL) | Not Specified |

Table 2: Cytotoxicity of Various Azo Dyes on Different Cell Lines. [12][13][14]

Experimental Protocols

Detailed and reproducible protocols are critical for obtaining reliable data. The following sections provide methodologies for commonly used azo dye vital staining assays.

Trypan Blue Exclusion Assay for Cell Viability

Principle: Live cells with intact membranes exclude the Trypan Blue dye, while dead cells with compromised membranes take up the dye and appear blue.

Materials:

-

Cell suspension

-

0.4% Trypan Blue solution in phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

-

Microscope

Protocol:

-

Prepare a single-cell suspension of the cells to be counted.

-

Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension with 20 µL of Trypan Blue).

-

Incubate the mixture at room temperature for 3-5 minutes. Note: Prolonged incubation can lead to the staining of viable cells.

-

Load the mixture into a hemocytometer.

-

Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemocytometer.

-

Calculate the cell viability using the following formula:

-

% Viability = (Number of viable cells / Total number of cells) x 100

-

Evans Blue Staining for Dead Cell Identification

Principle: Similar to Trypan Blue, Evans Blue is excluded by live cells and penetrates dead cells, staining them blue. This method can also be used to quantify membrane damage spectrophotometrically.[15][16]

Materials:

-

Cell or tissue sample

-

Microcentrifuge tubes

-

Microscope

-

Spectrophotometer (optional, for quantification)

-

Formamide (optional, for quantification)

Protocol:

-

Prepare a cell suspension or tissue sample. For cell suspensions, centrifuge to obtain a cell pellet.

-

Resuspend the cells or immerse the tissue in the Evans Blue solution. A common protocol uses a 1:10 dilution of a 1% stock solution with the cell culture.[17]

-

Incubate at room temperature for 20 minutes, preferably in the dark.[17]

-

Wash the cells or tissue with PBS or MilliQ water to remove excess dye. Centrifuge cell suspensions and discard the supernatant. Repeat the wash step 2-3 times.[17]

-

For qualitative analysis, mount the stained cells or tissue on a microscope slide and observe under a microscope. Dead cells will appear blue.

-

For quantitative analysis of membrane damage, the dye can be extracted from the stained cells.[16] a. Incubate the stained tissue in formamide (e.g., 4 mL/g of wet tissue) for 48 hours at 55°C to extract the Evans Blue.[18] b. Centrifuge the mixture to pellet any debris. c. Measure the absorbance of the supernatant at 610-620 nm using a spectrophotometer.[18] d. The amount of dye uptake is proportional to the extent of cell death or membrane damage.

Erythrosin B Staining for Cell Viability

Principle: Erythrosin B is a non-toxic exclusion dye that stains dead cells red. It is considered a safer alternative to Trypan Blue.[8]

Materials:

-

Cell suspension

-

Erythrosin B solution (e.g., 0.02% w/v in PBS)[19]

-

Hemocytometer or automated cell counter

-

Microscope

Protocol:

-

Prepare a single-cell suspension.

-

Mix the cell suspension with the Erythrosin B solution. A 1:1 mixture can be used for a final concentration of 0.05% Erythrosin B.[4]

-

Load the mixture onto a hemocytometer.

-

Count the unstained (live) and red-stained (dead) cells.

-

Calculate cell viability as described for the Trypan Blue assay.

Cellular Uptake and Signaling Pathways

Understanding how azo dyes interact with cells at a molecular level is crucial for interpreting results and developing new staining technologies.

Cellular Uptake Mechanisms

The primary mechanism for the exclusion of vital dyes like Trypan Blue and Evans Blue is the integrity of the plasma membrane of live cells. For larger molecules and nanoparticles, cellular uptake is often mediated by endocytosis.[22] This process involves the engulfment of extracellular material by the cell membrane to form a vesicle.

References

- 1. [PDF] Fluorescent erythrosin B is preferable to trypan blue as a vital exclusion dye for mammalian cells in monolayer culture. | Semantic Scholar [semanticscholar.org]

- 2. Janus Green B as a rapid, vital stain for peripheral nerves and chordotonal organs in insects [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. escarpmentlabs.com [escarpmentlabs.com]

- 5. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Janus Green B - Wikipedia [en.wikipedia.org]

- 7. Fluorescent erythrosin B is preferable to trypan blue as a vital exclusion dye for mammalian cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]

- 9. ANDC DU/Biology Protocols/vital staining - WikiEducator [wikieducator.org]

- 10. biognost.com [biognost.com]

- 11. benzmicroscope.com [benzmicroscope.com]

- 12. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of Azo-dyes on glioblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by Erythrosine B [protocols.io]

- 22. Endocytosis: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Novel Frontiers for Dianil Blue 2R: A Technical Guide for Researchers

For Immediate Release

This technical guide explores the untapped potential of Dianil Blue 2R (C.I. Direct Blue 31), a diazo dye traditionally used in the textile industry and as a biological stain. Beyond its conventional applications, emerging research suggests intriguing possibilities for this compound in the realms of enzyme inhibition and advanced biosensor development. This document provides a comprehensive overview of these potential applications, detailed experimental protocols, and a summary of relevant chemical and physical data to empower researchers, scientists, and drug development professionals in their quest for novel discoveries.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for exploring its novel applications. Key data is summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | trisodium;4,5-dihydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate | |

| Synonyms | C.I. Direct Blue 31, Direct Blue 2R | |

| CAS Number | 5442-09-1 | |

| Molecular Formula | C₃₄H₂₃N₄Na₃O₁₂S₃ | |

| Molecular Weight | 872.73 g/mol | |

| Appearance | Dark blue to black powder | [1] |

| Solubility | Soluble in water | [1] |

Potential Novel Application: Enzyme Inhibition

Recent studies have highlighted the potential of azo dyes as potent enzyme inhibitors, opening a new avenue for therapeutic research. While specific studies on this compound are limited, the structural class of diazo dyes has shown inhibitory activity against key enzymes implicated in various diseases.

Target Enzymes and Therapeutic Relevance

-

Chorismate Synthase: This enzyme is crucial in the shikimate pathway of bacteria, fungi, and parasites, making it an attractive target for antimicrobial and antiparasitic drug development. The pathway is absent in mammals, suggesting the potential for selective toxicity.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission.

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme. Specific substrate and buffer conditions will need to be optimized for the enzyme of interest.

Materials:

-

This compound stock solution (in an appropriate solvent, e.g., DMSO or water)

-

Target enzyme (e.g., Acetylcholinesterase)

-

Substrate (e.g., Acetylthiocholine)

-

Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add the different concentrations of this compound to the wells and incubate for a predetermined time at a specific temperature to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Simultaneously, add the chromogenic reagent (if required for detection).

-

Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a control with no inhibitor.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Enzyme Inhibition Assay

Caption: Workflow for a typical enzyme inhibition assay.

Potential Novel Application: Biosensor Development

The inherent chromophoric and potential fluorophoric properties of azo dyes like this compound make them promising candidates for the development of novel biosensors. These sensors could be designed to detect a wide range of analytes, from metal ions to biomolecules.

Principle of Azo Dye-Based Biosensors

The sensing mechanism of an azo dye-based biosensor often relies on a change in the dye's spectral properties (color or fluorescence) upon interaction with the target analyte. This interaction can be due to:

-

Direct binding: The analyte binds directly to the dye molecule, causing a conformational change that alters its light absorption or emission characteristics.

-

Indicator displacement: The dye is part of a complex, and the analyte displaces the dye, leading to a measurable signal change.

-

Environment-sensitive fluorescence: For fluorescent azo dyes, changes in the local environment (e.g., polarity, viscosity) upon analyte binding can modulate the fluorescence intensity or wavelength.

Experimental Protocol: Fabrication of a Colorimetric Biosensor (Conceptual)

This protocol outlines a conceptual workflow for developing a simple colorimetric biosensor using this compound immobilized on a solid support.

Materials:

-

This compound

-

Solid support (e.g., filter paper, polymer membrane)

-

Immobilization reagents (e.g., cross-linkers, activating agents)

-

Target analyte solution

-

Control solutions

-

Digital camera or colorimeter

Procedure:

-

Immobilization of this compound:

-

Activate the surface of the solid support using appropriate chemical methods.

-

Covalently attach this compound to the activated surface.

-

Wash the support thoroughly to remove any unbound dye.

-

-

Sensing Experiment:

-

Expose the dye-immobilized support to solutions containing different concentrations of the target analyte.

-

Expose the support to control solutions lacking the analyte.

-

Allow for an incubation period for the interaction to occur.

-

-

Signal Detection and Analysis:

-

Visually observe any color changes on the support.

-

Quantify the color change using a digital camera and image analysis software or a colorimeter.

-

Correlate the change in color intensity with the concentration of the analyte to generate a calibration curve.

-

Workflow for Biosensor Fabrication and Testing

Caption: General workflow for biosensor fabrication and analysis.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound is valuable for researchers interested in creating derivatives or isotopically labeled versions. The synthesis is a classical example of a diazo coupling reaction.

Synthetic Pathway

The synthesis of this compound involves a multi-step process:

-

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt.

-

Coupling: The diazonium salt is then reacted with a coupling component, typically an activated aromatic compound such as a phenol or an aniline derivative, to form the azo dye.

Logical Relationship of this compound Synthesis

Caption: The synthetic pathway of this compound.

Experimental Protocol: Synthesis of a Diazo Dye (General)

This protocol provides a general procedure for a diazo coupling reaction. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care in solution and at low temperatures.

Materials:

-

Aromatic amine

-

Sodium nitrite

-

Hydrochloric acid

-

Coupling component

-

Sodium hydroxide

-

Ice

Procedure:

-

Diazotization:

-

Dissolve the aromatic amine in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 15-30 minutes at this temperature.

-

-

Coupling:

-

In a separate beaker, dissolve the coupling component in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining the temperature below 5 °C.

-

Continue stirring for 1-2 hours, allowing the reaction to go to completion.

-

-

Isolation:

-

The precipitated azo dye can be collected by filtration.

-

Wash the solid with cold water and dry it under vacuum.

-

Future Directions and Conclusion

The exploration of this compound beyond its traditional uses presents a promising frontier for scientific innovation. The potential for this readily available dye to act as an enzyme inhibitor or as a key component in novel biosensors warrants further investigation. The experimental frameworks provided in this guide are intended to serve as a starting point for researchers to design and execute studies that will unlock the full potential of this compound. Further research should focus on screening this compound against a panel of clinically relevant enzymes and exploring its spectral responses to a variety of analytes to develop sensitive and selective biosensors. Such endeavors could lead to the development of new therapeutic agents and diagnostic tools with significant impact in medicine and biotechnology.

References

Preliminary Investigation of Dianil Blue 2R Toxicity: A Technical Guide

Disclaimer: The following information is a preliminary investigation into the toxicity of Dianil Blue 2R. It is intended for researchers, scientists, and drug development professionals. This compound is not a well-documented compound in publicly available toxicological literature. However, its structural similarity to C.I. Direct Blue 14 (also known as Trypan Blue, C.I. 23850) allows for a presumptive toxicological profile based on data for this related compound. The information presented here is a synthesis of available data on C.I. Direct Blue 14 and should be interpreted with caution as a surrogate for direct studies on this compound.

Introduction

This compound is a synthetic dye belonging to the azo class of compounds. Due to the limited direct toxicological data on this compound, this technical guide focuses on the toxicological profile of its close structural analog, C.I. Direct Blue 14 (Trypan Blue). Azo dyes are of toxicological interest due to their potential to be metabolized to aromatic amines, some of which are known or suspected carcinogens. This document summarizes the available quantitative toxicity data, details relevant experimental protocols, and visualizes key concepts related to the toxicological assessment of this class of compounds.

Data Presentation

The following tables summarize the available quantitative toxicity data for C.I. Direct Blue 14 (Trypan Blue), which serves as a proxy for this compound.

Table 1: Acute Toxicity Data

| Test Substance | Species | Route of Administration | Endpoint | Value | Reference |

| C.I. Direct Blue 14 | Rat | Oral | LD50 | 6200 mg/kg | [1] |

| C.I. Direct Blue 14 | Rat | Intravenous | LD100 | 300 mg/kg | [2] |

Table 2: Carcinogenicity and Teratogenicity Data

| Test Substance | Species | Endpoint | Classification/Observation | Reference |

| C.I. Direct Blue 14 | Human | Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans | [2] |

| C.I. Direct Blue 14 | Rat | Carcinogenicity | Induced reticulum cell sarcomas of the liver and fibrosarcomas at the injection site.[3] | [3] |

| C.I. Direct Blue 14 | Rat, Mouse | Teratogenicity | Known teratogen, inducing developmental abnormalities.[4][5] | [4][5] |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols for key toxicity assays, based on standard methodologies and information inferred from available studies on Trypan Blue.

Acute Oral Toxicity (LD50) Study

This protocol is based on the principles of the OECD Test Guideline 401 for acute oral toxicity.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

Test System:

-

Species: Rat (e.g., Sprague-Dawley or Wistar strain)

-

Age: Young adults (8-12 weeks old)

-

Sex: Typically, an initial study in one sex (usually female) is performed.

-

Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to standard diet and water ad libitum, except for a brief fasting period before dosing.

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

-